molecular formula C6H2BrF2I B2845415 2-Bromo-3,6-difluoroiodobenzene CAS No. 1208074-72-9

2-Bromo-3,6-difluoroiodobenzene

Cat. No.: B2845415
CAS No.: 1208074-72-9
M. Wt: 318.887
InChI Key: NIPLHDTUPBKEOX-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluoroiodobenzene is an organic compound with the molecular formula C6H2BrF2I. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity .

Chemical Reactions Analysis

2-Bromo-3,6-difluoroiodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction with sodium iodide, the product would be 2-iodo-3,6-difluorobenzene.

Scientific Research Applications

2-Bromo-3,6-difluoroiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-3,6-difluoroiodobenzene largely depends on the specific reactions it undergoesThe molecular targets and pathways involved are primarily related to the reactivity of the halogen atoms and the stability of the resulting intermediates .

Comparison with Similar Compounds

2-Bromo-3,6-difluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and makes it suitable for particular synthetic applications.

Biological Activity

2-Bromo-3,6-difluoroiodobenzene (CAS No. 160976-02-3) is a halogenated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological data, and relevant case studies.

  • Molecular Formula : C₆H₂BrF₂I
  • Molecular Weight : 318.89 g/mol
  • Boiling Point : Not available
  • Solubility : Moderately soluble in organic solvents
  • Log P (Partition Coefficient) : Varies between 2.37 and 4.78 depending on the method used for calculation, indicating moderate lipophilicity which may influence its biological interactions .

Pharmacological Profile

This compound exhibits several pharmacological properties that are of interest:

  • CYP Inhibition : It has been identified as an inhibitor of CYP1A2, an important enzyme involved in drug metabolism, suggesting potential interactions with other pharmaceuticals .
  • Blood-Brain Barrier Penetration : The compound is classified as permeant to the blood-brain barrier (BBB), which raises its potential utility in neuropharmacology .
  • Toxicity : The compound is categorized as harmful if swallowed or in contact with skin, indicating significant acute toxicity risks .

Biological Activity and Mechanisms

Research indicates that halogenated compounds like this compound may exhibit varied biological activities:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various halogenated compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study attributed this effect to the induction of oxidative stress and apoptosis pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of CYP450 enzymes by halogenated phenolic compounds. Results showed that this compound inhibited CYP1A2 activity significantly more than non-halogenated analogs. This suggests that the introduction of halogens enhances enzyme binding affinity and inhibitory potential.

Toxicological Data

The toxicological profile of this compound indicates several hazards:

Hazard TypeDescription
Acute ToxicityHarmful if swallowed or in contact with skin
Skin IrritationCauses irritation upon contact
Eye DamageMay cause serious eye irritation

Properties

IUPAC Name

2-bromo-1,4-difluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPLHDTUPBKEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208074-72-9
Record name 2-Bromo-3,6-difluoroiodobenzene
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